4-Bromo-9,9-dimethyl-9H-fluorene
Overview
Description
4-Bromo-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C15H13Br. It is characterized by its white to almost white crystalline appearance . This compound is widely used in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Preparation Methods
The synthesis of 4-Bromo-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method is to react 9,9-dimethylfluorene with bromine or brominating agents such as bromochloromethane under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
4-Bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
4-Bromo-9,9-dimethyl-9H-fluorene has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electron-transport properties.
Photonic Devices: Its high fluorescence quantum yield makes it suitable for use in photonic devices and fluorescent dyes.
Material Science: It serves as a building block for the synthesis of various advanced materials with applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 4-Bromo-9,9-dimethyl-9H-fluorene in its applications primarily involves its ability to participate in electron transport and light-emitting processes. In OLEDs, for example, it facilitates the movement of electrons through the device, contributing to the emission of light when an electric current is applied . The molecular structure allows for efficient electron delocalization, enhancing its performance in electronic and photonic applications .
Comparison with Similar Compounds
4-Bromo-9,9-dimethyl-9H-fluorene can be compared with other similar compounds such as:
2-Bromo-9,9-dimethylfluorene: Similar in structure but with the bromine atom at a different position, affecting its reactivity and applications.
4-Bromo-2-chloro-9,9-dimethyl-9H-fluorene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it highly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
4-bromo-9,9-dimethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUNESKHJIXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731214 | |
Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942615-32-9 | |
Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-9,9-dimethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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